1-[1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]-3,5-dimethyl-4-phenylpiperidin-4-ol
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Overview
Description
PF-00446687 is a drug developed by Pfizer for the treatment of erectile dysfunction. It is a non-peptide agonist selective for the melanocortin receptor subtype MC4. The compound has shown promising results in preliminary human trials, with a 200 mg dose being as effective as 100 mg of sildenafil .
Preparation Methods
The synthesis of PF-00446687 involves several steps, including the formation of a piperidine ring and the introduction of various functional groups. The compound is synthesized through a series of reactions involving the use of reagents such as tert-butyl, difluorophenyl, and pyrrolidinyl groups. The reaction conditions typically involve the use of solvents like DMSO and catalysts to facilitate the reactions .
Chemical Reactions Analysis
PF-00446687 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a model molecule to study receptor-ligand interactions.
Biology: It is used to investigate the role of melanocortin receptors in various biological processes.
Medicine: PF-00446687 has been studied for its potential to treat sexual dysfunction in both men and women.
Industry: The compound is used in the development of new drugs targeting melanocortin receptors.
Mechanism of Action
PF-00446687 exerts its effects by selectively binding to the melanocortin receptor subtype MC4. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of MC4 receptors has been shown to influence sexual arousal and desire, making PF-00446687 a potential treatment for sexual dysfunction .
Comparison with Similar Compounds
PF-00446687 is unique in its selectivity for the MC4 receptor. Similar compounds include:
Melanotan II: A non-selective peptide-based melanocortin receptor agonist.
Bremelanotide: Another non-selective peptide-based agonist.
PL-6983: A selective MC4 receptor agonist.
PF-219,061: Another compound developed by Pfizer targeting the MC4 receptor
PF-00446687 stands out due to its high selectivity and efficacy in clinical trials, making it a promising candidate for further development.
Properties
IUPAC Name |
[1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-(4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36F2N2O2/c1-18-14-31(15-19(2)28(18,34)20-9-7-6-8-10-20)26(33)24-17-32(27(3,4)5)16-23(24)22-12-11-21(29)13-25(22)30/h6-13,18-19,23-24,34H,14-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPJOAUPIZDJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1(C2=CC=CC=C2)O)C)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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